Mycro3 -

Mycro3

Catalog Number: EVT-275826
CAS Number:
Molecular Formula: C24H17ClF2N6O4
Molecular Weight: 526.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycro3 is a small-molecule inhibitor that specifically targets the MYC oncoprotein by disrupting its interaction with MAX [, ]. MYC, a transcription factor, plays a crucial role in cell growth, proliferation, and apoptosis, and its deregulation is implicated in various cancers. Mycro3 acts by preventing the formation of the MYC-MAX heterodimer, which is essential for MYC's transcriptional activity [, ]. This compound serves as a valuable tool in scientific research to investigate the role of MYC in various cellular processes and diseases, particularly in the context of cancer.

Amy22

  • Compound Description: Amy22 is a small-molecule inhibitor of MYC-MAX dimerization, developed as an optimized derivative of Mycro3 []. It demonstrates superior physicochemical and pharmacokinetic properties compared to Mycro3, including a >300-fold improved therapeutic window against MYC, a >6-fold better peak blood concentration, and sustained bioavailability for more than 12 hours [].
  • Relevance: Amy22 is a structurally related analog of Mycro3, designed to improve upon the latter's therapeutic window and pharmacokinetic profile while retaining its MYC inhibitory activity [].

LLL3

  • Compound Description: LLL3 is a small-molecule inhibitor of STAT1, a transcription factor []. It disrupts STAT1 binding in a sequence-dependent manner [].
  • Relevance: While not structurally related to Mycro3, LLL3 serves as a comparative example in studying sequence-dependent versus sequence-independent inhibition of transcription factor binding []. Mycro3, in contrast to LLL3, exhibits sequence-independent inhibition of MYC/MAX [].

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Compound Description: These compounds represent a class of chemical structures that were used as starting points for the synthesis of novel MYC inhibitors, including Amy22 []. They were coupled with various amines to generate a library of compounds subsequently evaluated for their in vitro and in vivo efficacy [].
  • Relevance: These derivatives served as synthetic precursors to Amy22 and other potential MYC inhibitors, highlighting the structural motifs explored in the search for optimized Mycro3 analogs [].
Source and Classification

Mycro3 was developed as part of a library of compounds aimed at targeting MYC-related pathways. It falls under the classification of MYC inhibitors, specifically designed to interfere with the MYC/MAX heterodimer formation and subsequent DNA binding . Its effectiveness has been demonstrated through various biochemical assays that measure its impact on MYC's activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mycro3 involves several key steps that utilize organic chemistry techniques to create a compound capable of selectively inhibiting MYC. The initial phase typically includes the design and screening of various analogs to identify those with optimal binding affinity to the MYC/MAX complex. Techniques such as high-throughput screening and structure-activity relationship studies are employed to refine these compounds.

In one study, Mycro3 was identified through a combinatorial chemistry approach where multiple analogs were synthesized and tested for their ability to disrupt MYC/MAX interactions . The specific synthetic route may involve reactions such as coupling reactions, where different chemical moieties are combined to enhance the compound's efficacy and selectivity against MYC.

Molecular Structure Analysis

Structure and Data

The molecular structure of Mycro3 has been characterized using various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide insights into how Mycro3 interacts with the MYC protein at the molecular level.

The compound's structure features functional groups that facilitate its binding to the bHLHZip domain of MYC, which is critical for forming the MYC/MAX heterodimer. The binding affinity has been quantified with a dissociation constant (KdK_d) indicating its potency; for instance, studies have reported KdK_d values in the low micromolar range .

Chemical Reactions Analysis

Reactions and Technical Details

Mycro3 primarily acts by inhibiting the formation of the MYC/MAX complex, which is essential for MYC's transcriptional activity. The mechanism involves direct competition with the natural binding sites on MYC or MAX, effectively preventing their dimerization and subsequent DNA binding.

In vitro studies have demonstrated that Mycro3 can significantly reduce the transcriptional activity driven by MYC in various cancer cell lines. This is measured through assays that assess changes in gene expression profiles upon treatment with Mycro3 .

Mechanism of Action

Process and Data

The mechanism by which Mycro3 exerts its effects involves several steps:

  1. Binding: Mycro3 binds to the bHLHZip domain of MYC.
  2. Inhibition of Dimerization: By occupying this domain, Mycro3 prevents MYC from forming a heterodimer with MAX.
  3. Disruption of DNA Binding: The inability of MYC to dimerize with MAX results in reduced binding to E-box elements on target genes, leading to decreased transcriptional activation.

This multi-step process ultimately results in reduced cell proliferation and increased apoptosis in cancer cells reliant on MYC activity .

Physical and Chemical Properties Analysis

Physical Properties

Mycro3 is characterized by specific physical properties that influence its biological activity:

  • Solubility: It is noted to be water-insoluble but can be administered as an emulsion for oral gavage.
  • Stability: The compound exhibits good stability in circulation, which is crucial for its therapeutic efficacy.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Specific molecular weight data are essential for understanding pharmacokinetics.
  • Dissociation Constant: As previously mentioned, Mycro3 has a KdK_d in the low micromolar range, indicating strong binding affinity.

These properties contribute to its potential effectiveness as a therapeutic agent against cancers driven by aberrant MYC expression .

Applications

Scientific Uses

Mycro3 has significant applications in cancer research due to its targeted inhibition of the MYC oncogene. Its primary use cases include:

  • Cancer Therapy: As an investigational drug for treating cancers with high MYC expression, particularly pancreatic ductal adenocarcinoma.
  • Research Tool: Utilized in laboratory settings to study MYC-related pathways and gene regulation mechanisms.
  • Preclinical Studies: Demonstrated efficacy in mouse models, providing a basis for further clinical development.
Myc Oncoprotein as a Therapeutic Target in Oncogenesis

Role of Myc-Max Dimerization in Transcriptional Dysregulation

The Myc oncoprotein exerts its transformative effects primarily through obligatory heterodimerization with its partner Max, forming a transcriptionally active complex. This dimerization is mediated by the C-terminal basic-helix-loop-helix-leucine zipper (bHLHZip) domains of both proteins. Upon dimerization, the Myc-Max complex binds to enhancer-box (E-box) sequences (CACGTG) in genomic DNA, recruiting histone acetyltransferase complexes (e.g., TIP60, GCN5) and chromatin remodeling proteins. This results in the transcriptional activation of ~15% of genes governing cell proliferation, metabolism, ribosome biogenesis, and apoptosis [2] [6] [8].

Crucially, Myc overexpression—a hallmark of >70% of human cancers—shifts the equilibrium of the Myc/Max/Mad network. Excess Myc saturates available Max, displacing transcriptional repressors like Mxd1-Mxd4 and Mnt that typically recruit HDAC-containing complexes. This leads to constitutive, aberrant activation of proliferative programs. Structural studies reveal that monomeric Myc and Max are intrinsically disordered but undergo coupled folding and binding upon dimerization, forming a stable coiled-coil structure with an extensive 3206 Ų interaction interface. This interface presents a formidable challenge for small-molecule inhibition yet also a therapeutic opportunity [2] [4] [8].

Table 1: Key Small Molecules Targeting Myc-Max Dimerization

CompoundDiscovery MethodSpecificity for Myc-MaxMechanistic Action
10058-F4Yeast two-hybrid screeningLow (disrupts multiple bHLHZip dimers)Binds monomeric Myc, prevents folding & dimerization
IIA6B17Combinatorial library screenModerate (inhibits Myc & Jun)Disrupts dimerization interface
Mycmycin-1Optimized dicarboxylic acidsHighBinds HLH domain of Myc, blocks Max association
Mycro3SAR of >1400 Mycro derivativesVery HighSelectively disrupts Myc-Max with minimal off-target HLHZip inhibition

[4] [8]

Myc-Driven Tumorigenesis: Implications for Pancreatic Ductal Adenocarcinoma

Myc dysregulation is particularly consequential in pancreatic ductal adenocarcinoma (PDAC), where it integrates oncogenic KRAS signaling—a near-universal driver. Myc amplification occurs in ~30% of PDACs and correlates with aggressive basal-like subtypes, chemoresistance, and poor survival. In genetically engineered mouse models (GEMMs), inducible Myc expression in KRAS-mutant pancreatic intraepithelial neoplasias (PanINs) triggers immediate transition to invasive PDAC, accompanied by profound stromal remodeling. This includes:

  • Fibroinflammatory Stroma Expansion: Myc upregulates cytokines (e.g., MIF, IL-24, CXCL2/3) recruiting tumor-associated macrophages and cancer-associated fibroblasts, leading to desmoplasia accounting for up to 90% of tumor volume [3] [7].
  • Immune Evasion: Myc represses MHC class I genes via Miz1-dependent inhibition and induces PD-L1 expression via O-GlcNAcylation stabilization. This creates an immunosuppressive microenvironment depleted of CD3⁺ T cells and enriched in myeloid-derived suppressor cells [6] [7].
  • Lineage Plasticity & Chemoresistance: Myc binding at neuroendocrine gene promoters (e.g., SYP) drives ductal-neuroendocrine transdifferentiation. This lineage plasticity correlates with gemcitabine resistance in human PDAC; patients with >5% cytokeratin-SYP dual-positive tumor cells exhibit significantly shortened disease-free survival (recurrence ~297 days earlier) [9].

Critically, Myc's role in PDAC is reversible and continuously required. Deactivation of inducible Myc in advanced PDAC GEMMs triggers rapid tumor regression, stromal dissolution, and tumor cell apoptosis—a phenomenon termed "oncogene addiction." This underscores Myc's non-redundant role in PDAC maintenance and validates its direct targeting [3] [7].

Historical Challenges in Targeting Intrinsically Disordered Myc Protein

Myc's designation as "undruggable" stemmed from three intrinsic properties:

  • Lack of Deep Binding Pockets: Unlike enzymes or receptors with defined active sites, Myc's disordered N-terminal transactivation domain (TAD) and its large, flat protein-protein interaction (PPI) interface with Max lack conventional small-molecule binding pockets [4] [8] [10].
  • Conformational Flexibility: Monomeric Myc samples an ensemble of rapidly interconverting structures. Inhibitors must either trap a specific conformation or bind dynamically fluctuating regions, complicating rational drug design and affinity optimization [4] [10].
  • Off-Target Effects on bHLHZip Proteins: Early Myc inhibitors (e.g., 10058-F4) disrupted Myc-Max but also inhibited related dimers like Jun-Fos or Id2-E47 due to structural similarities in their HLHZip domains. This raised toxicity concerns [4] [8].

Initial strategies focused indirectly on Myc:

  • Reducing Myc mRNA (antisense oligonucleotides, siRNAs like DCR-MYC).
  • Blocking Myc translation.
  • Accelerating Myc degradation (e.g., PP2A activators, FBW7 stabilizers) [6] [8].While these showed preclinical promise, they faced issues with incomplete Myc suppression, compensatory mechanisms, or poor pharmacokinetics. Directly disrupting the Myc-Max PPI emerged as the preferred strategy but required overcoming the disorder and interface challenges.

Mycro3 emerged from systematic optimization efforts to address these hurdles. Screening >1400 derivatives of earlier inhibitors (e.g., Mycro1/2) yielded Mycro3, which exhibits:

  • Enhanced Specificity: Minimal inhibition of AP-1 (Jun-Fos) or Max-Max dimers, reducing off-target risks [4] [8].
  • Binding to Transient Structures: Mycro3 binds transiently ordered regions within disordered monomeric Myc, preventing its folding into the dimerization-competent state, as evidenced by circular dichroism spectroscopy showing reversion to disordered monomers upon treatment [4] [8].
  • Transcriptional Selectivity: Suppresses Myc-dependent reporter genes without affecting unrelated promoters, confirming on-target effects [8].

Table 2: Evolution of Direct Myc-Max Inhibitors

ChallengeEarly Compounds (e.g., 10058-F4)Mycro3
Target SpecificityLow; disrupts multiple bHLHZip dimersHigh; minimal AP-1 or Max homodimer inhibition
Affinity (Kd/IC₅₀)Weak (IC₅₀ ~50-100 μM)Improved (low micromolar range)
Mechanistic ClarityBinds monomers but promiscuouslyBinds Myc monomer with high selectivity, blocking folding
Cellular EfficacyModest reduction in Myc-dependent proliferationStrong suppression of Myc-driven transformation

[4] [8]

The development of Mycro3 demonstrates that intrinsically disordered proteins (IDPs) like Myc are druggable. Its optimization leveraged the flexibility of IDPs—viewing conformational ensembles as opportunities for stabilizing specific inhibitor-bound states rather than insurmountable obstacles. This paves the way for targeting other disordered oncogenic transcription factors [4] [8] [10].

Properties

Product Name

Mycro3

IUPAC Name

ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate

Molecular Formula

C24H17ClF2N6O4

Molecular Weight

526.9 g/mol

InChI

InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34)

InChI Key

YPPNLSKYXDXQGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl

Solubility

Soluble in DMSO

Synonyms

Mycro3; Mycro-3; Mycro 3;

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl

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